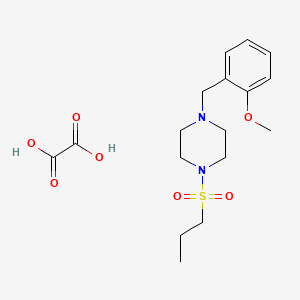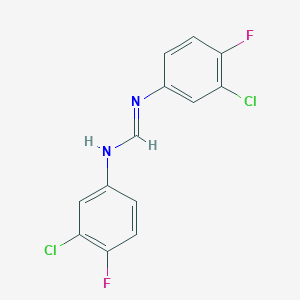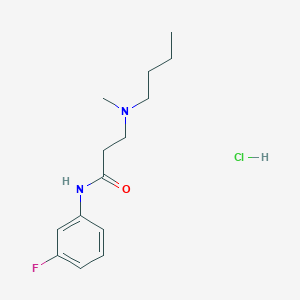![molecular formula C17H23N3O6S B3943798 3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3943798.png)
3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate
Descripción general
Descripción
3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate, also known as EPPTB, is a small molecule inhibitor that has been extensively studied for its potential use as a therapeutic agent. EPPTB is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
Mecanismo De Acción
3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound increases insulin sensitivity and glucose uptake in cells, leading to improved glucose homeostasis. This compound has also been shown to have anti-inflammatory and anti-cancer properties, which may be related to its ability to inhibit PTP1B.
Biochemical and physiological effects:
This compound has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. It has also been shown to have anti-inflammatory and anti-cancer properties. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate is a potent inhibitor of PTP1B, which makes it a valuable tool for studying the role of this enzyme in insulin signaling and glucose homeostasis. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other enzymes or proteins. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate. Some possible areas of study include:
1. Further studies on the biochemical and physiological effects of this compound, including its effects on other metabolic pathways and its potential side effects.
2. Development of more potent and selective inhibitors of PTP1B, based on the structure of this compound.
3. Studies on the use of this compound in combination with other drugs or therapies for the treatment of diabetes, cancer, and other diseases.
4. Development of new methods for synthesizing this compound and other PTP1B inhibitors.
5. Studies on the role of PTP1B in other physiological processes, such as immune function and neurodegeneration.
Aplicaciones Científicas De Investigación
3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate has been extensively studied for its potential use as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. PTP1B is a key regulator of insulin signaling and glucose homeostasis, and inhibition of this enzyme has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. This compound has also been shown to have anti-inflammatory and anti-cancer properties, and is being studied for its potential use in the treatment of these diseases as well.
Propiedades
IUPAC Name |
3-[(4-ethylsulfonylpiperazin-1-yl)methyl]-1H-indole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S.C2H2O4/c1-2-21(19,20)18-9-7-17(8-10-18)12-13-11-16-15-6-4-3-5-14(13)15;3-1(4)2(5)6/h3-6,11,16H,2,7-10,12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYUSDQLZPNVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2'-[thiobis(methylene)]di(3-furoic acid)](/img/structure/B3943738.png)

![1-{3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B3943751.png)



![2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide](/img/structure/B3943785.png)



![N-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B3943810.png)

![4-chloro-2-{1-[(1-methyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3943820.png)